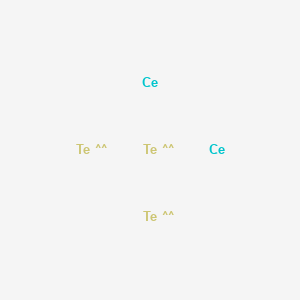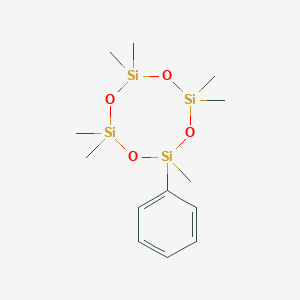
Cerium telluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium Telluride (CeTe) is used in solar energy and advanced optical applications . It is also used in the creation of quantum dots, which are charged aqueous soluble nanocrystals with narrow emission spectra from 490 nm to 740 nm .
Synthesis Analysis
This compound nanoparticles can be synthesized using a hydrothermal technique . This involves using 0.2 mol of praseodymium (III) oxide (Pr2O3), 0.5 mol of cerium (III) nitrate hexahydrate (Ce(NO3)3.6H2O), and 0.2 mol of Te(NO3)4 . The influence of varying annealing temperature on the material’s optical, structure, morphology, and electrical characteristics has been studied .
Chemical Reactions Analysis
Cerium tellurite halides with the formulas [Ce2Te7O17]Cl2 and [Ce2Te7O17]Br2 have been synthesized hydrothermally via the reactions of CeCl3 and CeBr3 with TeO2 . The structures of these compounds feature a cationic inorganic framework .
Physical And Chemical Properties Analysis
Tellurium is a p-type semiconductor, and shows varying conductivity with crystal alignment . Its conductivity increases slightly with exposure to light . It can be doped with silver, copper, gold, tin, or other elements .
Applications De Recherche Scientifique
Synthesis and Optimization of Cerium Phosphide Tellurides : Philipp, Pinkert, and Schmidt (2009) investigated the synthesis of cerium phosphide tellurides like Ce3Te4xPx, CeTe2xPx, and CeTe2yPy. They optimized the synthesis process by considering the thermodynamic behavior of these compounds, which has implications in materials science and chemistry (Philipp, Pinkert, & Schmidt, 2009).
Spectroscopic Properties of Cerium Oxide Doped Zinc-Tellurite Glasses : Taniguchi et al. (2020) studied the impact of Cerium Oxide doping on the properties of Zinc-Tellurite glasses. They found significant changes in the glass's properties, which could be useful for emerging technological applications (Taniguchi et al., 2020).
Cerium(IV) Tellurite Halides as Cationic Frameworks : Lin et al. (2012) synthesized cerium tellurite halides, [Ce2Te7O17]X2, demonstrating a novel 3D framework structure. This work is significant for understanding the structural chemistry of cerium compounds (Lin et al., 2012).
Thermal and Thermodynamic Investigation of Rare-Earth Tellurites : Gospodinov, Ilieva, and Dimitrova (2002) synthesized and characterized various tellurites of rare-earth elements, including cerium. They established important thermal properties and phase transitions, which are vital for material science applications (Gospodinov, Ilieva, & Dimitrova, 2002).
Telluride Electrocatalysts for Dye-Sensitized Solar Cells : Guo et al. (2013) explored the use of CoTe and NiTe2, transition metal tellurides, as counter electrodes in dye-sensitized solar cells (DSCs), demonstrating comparable efficiency to platinum-based electrodes. This research opens up new possibilities for cost-effective and efficient solar energy conversion (Guo, Shi, Chu, & Ma, 2013).
Infrared Properties of Lead Telluride Doped with Cerium : Nikolić et al. (2007) studied the far infrared reflectivity spectra of lead telluride doped with cerium. This study is significant for understanding the optoelectronic properties of doped tellurides (Nikolić et al., 2007).
Use in Photocathodes for Photoelectronic Devices : Vasiliev et al. (2021) discussed the development of an alloy in the tellurium-copper-cerium system for manufacturing functional coatings for photocathodes in photoelectronic devices, showing applications in the field of electronics (Vasiliev, Gyulikhandanov, Samodelkin, & Farmakovsky, 2021).
Ceria-Based Catalysts for Organic Chemistry : Vivier and Duprez (2010) highlighted the use of ceria in various organic reactions, demonstrating its versatility as a catalyst. This has implications for chemical synthesis and industrial processes (Vivier & Duprez, 2010).
Atomic Absorption Spectrophotometric Determination : Tsalev and Mandjukov (1987) described a method for determining hydride-forming elements using cerium as a matrix modifier in spectrometry, showcasing its analytical applications (Tsalev & Mandjukov, 1987).
Photon Shielding Studies of Cerium Doped Barium Tellurite Glasses : Grover, Kaur, and Pandey (2023) investigated the impact of cerium on the photon shielding characteristics of barium tellurite glasses. This research is important for understanding the materials' applications in radiation shielding (Grover, Kaur, & Pandey, 2023).
Safety and Hazards
When handling Cerium telluride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Propriétés
InChI |
InChI=1S/2Ce.3Te |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYDRZUGLSMFOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te].[Te].[Te].[Ce].[Ce] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2Te3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12014-97-0 |
Source


|
| Record name | Cerium telluride (Ce2Te3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium telluride (Ce2Te3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicerium tritelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)






![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)



